alpha-Bisabolol

Descripción

This compound has been reported in Artemisia princeps, Peperomia galioides, and other organisms with data available.

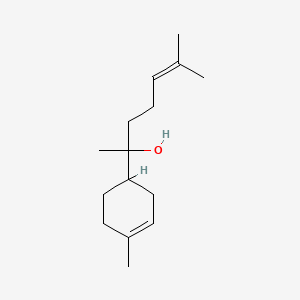

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZSQWQPBWRIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859437 | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity nutty aroma with hints of coconut | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Slightly soluble (in ethanol) | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.922-0.931 | |

| Record name | alpha-Bisabolol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2009/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72691-24-8, 72059-10-0, 515-69-5 | |

| Record name | α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72691-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R*,S*)-(1)-alpha,4-Dimethyl-alpha-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072059100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-.alpha.-(4-methyl-3-penten-1-yl)-, (.alpha.R,1R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexene-1-methanol, α,4-dimethyl-α-(4-methyl-3-penten-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.249.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-(±)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-α,4-dimethyl-α-(4-methyl-3-pentenyl)cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Bisabolol natural sources and extraction from chamomile

An In-Depth Technical Guide to the Natural Sources and Extraction of alpha-Bisabolol from Chamomile

Introduction

This compound, also known as levomenol, is an unsaturated monocyclic sesquiterpene alcohol that has garnered significant attention in the pharmaceutical and cosmetic industries. Its prominence stems from a wide array of pharmacological properties, including well-documented anti-inflammatory, anti-irritant, antibacterial, and skin-soothing effects. While it can be produced synthetically, the naturally occurring (-)-α-bisabolol isomer, primarily sourced from plants, is considered to be more biologically active. This technical guide provides a comprehensive overview of the principal natural sources of this compound and delves into the technical methodologies for its extraction, with a primary focus on German chamomile (Matricaria chamomilla), its most renowned source. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the procurement and analysis of this valuable bioactive compound.

Natural Sources of this compound

This compound is found in the essential oils of various plants. While German chamomile is the most traditional source, several other species are notable for their high concentrations of this sesquiterpene. The content of α-bisabolol can vary significantly based on the plant's origin, genetic makeup, and cultivation conditions.

Table 1: Principal Natural Sources of this compound

| Plant Species | Common Name | Family | Typical this compound Content in Essential Oil |

| Matricaria chamomilla (syn. Chamomilla recutita) | German Chamomile | Asteraceae | Up to 50% |

| Eremanthus erythropappus | Candeia | Asteraceae | Up to 95% |

| Salvia runcinata | African Alpine Sage | Lamiaceae | Up to 90% |

| Myoporum crassifolium | - | Scrophulariaceae | Over 80% |

| Vanillosmopsis arborea | - | Asteraceae | High concentrations reported. |

| Gymnosperma glutinosum | Popote, Tatalencho | Asteraceae | 97.5% in the chloroform fraction. |

| Xanthium italicum | Corsican Cocklebur | Asteraceae | Contains both (+) and (-) enantiomers. |

German Chamomile (Matricaria chamomilla) has historically been the primary source for this compound. However, the Candeia tree (Eremanthus erythropappus), native to Brazil, is now a major commercial source, prized for its exceptionally high concentration of (-)-alpha-bisabolol and sustainable cultivation practices. Other sources like Myoporum crassifolium, endemic to New Caledonia, and African alpine sage also represent significant reservoirs of this compound.

Extraction of this compound from Matricaria chamomilla

The extraction of this compound from chamomile flowers is a critical process that dictates the yield and quality of the final product. The primary methods employed are steam distillation, solvent extraction, and supercritical fluid extraction.

Steam Distillation

Steam distillation is the most traditional and widely used method for extracting essential oils from plant materials, including chamomile. The process utilizes steam to vaporize the volatile compounds, which are then condensed and separated.

-

Preparation of Plant Material: Fresh or dried chamomile flower heads are used. To increase the surface area for efficient oil extraction, the material may be gently crushed or chopped.

-

Apparatus Setup: A typical laboratory or industrial setup consists of a steam generator (or a boiling flask for direct steam generation), a biomass flask to hold the chamomile flowers, a still head, a condenser, and a receiver (decanter or Florentine flask) to separate the essential oil from the hydrosol (aqueous distillate).

-

Distillation Process:

-

The biomass flask is loaded with the prepared chamomile flowers.

-

Steam is introduced from the boiler, passing through the plant material. The hot steam causes the secretory structures in the plant to rupture, releasing the essential oil.

-

The volatile compounds, including this compound, are carried away with the steam.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

-

Condensation and Separation:

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.

-

The liquid mixture of essential oil and water flows into the receiver.

-

As the essential oil is generally immiscible with and less dense than water, it forms a distinct layer on top, which can then be physically separated.

-

-

Process Parameters: The duration of the distillation can affect the yield. While longer times may increase the volume of oil extracted, the rate of increase becomes negligible after a certain point, typically around 8 hours for chamomile.

-

Post-Processing: The collected essential oil may be dried over anhydrous sodium sulfate to remove any residual water.

Solvent Extraction

Solvent extraction is an alternative method that uses organic solvents to dissolve the essential oil from the plant material. This technique can sometimes yield different chemical profiles compared to steam distillation, as it can extract both volatile and some non-volatile compounds.

-

Solvent Selection: A variety of solvents can be used, with the choice depending on the target compounds' polarity. For this compound, which is oil-soluble, non-polar solvents like hexane or moderately polar solvents like ethanol or chloroform are effective.

-

Preparation of Plant Material: Dried and ground chamomile flowers are used to maximize the surface area for solvent penetration.

-

Extraction Process:

-

Maceration: The plant material is soaked in the chosen solvent for a specified period (e.g., 24-48 hours) at room temperature. The mixture is periodically agitated to enhance extraction efficiency.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The ground plant material is placed in a thimble, and the solvent is continuously boiled, vaporized, condensed, and allowed to drip back through the plant material, ensuring a thorough extraction.

-

-

Filtration and Solvent Evaporation:

-

After extraction, the mixture is filtered to separate the plant debris from the solvent-extract solution (miscella).

-

The solvent is then removed from the miscella, typically using a rotary evaporator under reduced pressure. This step is crucial to avoid thermal degradation of sensitive compounds like this compound.

-

-

Purification: The resulting crude extract, often an oleoresin, is a concentrated mixture of compounds. Further purification steps, such as liquid-liquid partitioning or chromatography, may be necessary to isolate this compound. For instance, a chloroform extract can be partitioned with methanol to separate compounds of different polarities.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a modern, "green" technology that uses carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent. It is highly selective and leaves no toxic residue.

-

Apparatus Setup: A supercritical fluid extractor consists of a CO₂ tank, a high-pressure pump, a heat exchanger to bring the CO₂ to the desired temperature, an extraction vessel containing the plant material, and a separator where the pressure is reduced to precipitate the extract.

-

Preparation of Plant Material: Dried and milled chamomile flowers are packed into the extraction vessel.

-

Extraction Process:

-

Liquid CO₂ is pumped to a high pressure (e.g., 10-20 MPa) and heated to a supercritical temperature (e.g., 313-333 K or 40-60 °C).

-

The supercritical CO₂ flows through the extraction vessel, where its unique properties—liquid-like density and gas-like viscosity—allow it to efficiently penetrate the plant matrix and dissolve the this compound.

-

Co-solvent Use: The polarity of supercritical CO₂ can be modified by adding a small amount of a co-solvent, such as ethanol (e.g., 5%). This can significantly increase the extraction yield of moderately polar compounds like this compound.

-

-

Separation:

-

The CO₂-extract mixture flows into a separator vessel where the pressure is reduced.

-

This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, precipitating the extracted oil.

-

The gaseous CO₂ can be recycled and reused.

-

-

Product: The resulting extract is highly pure and free from solvent residues. The selectivity of the process can be fine-tuned by adjusting the temperature and pressure.

Analytical Methodologies for Quantification

Accurate quantification of this compound in essential oils and extracts is crucial for quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques used.

GC-MS is the gold standard for analyzing volatile compounds in essential oils.

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., hexane, dodecane). An internal standard (e.g., β-caryophyllene) may be added for precise quantification.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC. The injector port is heated (e.g., 220 °C) to vaporize the sample.

-

Separation: The vaporized components are separated in a capillary column (e.g., RXI-5SIL) based on their boiling points and affinity for the column's stationary phase. A temperature program is used, for example, starting at 55 °C and ramping up to 280 °C, to elute the different compounds at different times.

-

Detection and Quantification: As components exit the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification. The quantity of this compound is determined by comparing its peak area to that of a calibration curve generated from known concentrations of an this compound standard.

HPLC is also used for the quantification of this compound, particularly in complex matrices like cosmetic formulations or biological samples.

-

Sample Preparation: Samples are extracted and dissolved in the mobile phase. For blood plasma analysis, a liquid-liquid extraction with hexane might be performed.

-

Chromatographic Conditions:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly employed.

-

Detector: A UV detector is used, as this compound absorbs UV light.

-

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

Molecular Mechanisms of Action: Anti-Inflammatory Signaling

The therapeutic effects of this compound are largely attributed to its potent anti-inflammatory properties. It exerts these effects by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Its mechanism of action involves the suppression of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, it can hinder the activation of NF-κB and reduce the phosphorylation of MAPK pathway components like c-Jun N-terminal kinase (JNK) and p38, thereby downregulating the expression of inflammatory mediators like iNOS and COX-2.

Conclusion

This compound is a highly valued natural compound with significant therapeutic potential, particularly in dermatology. While German chamomile remains a classic source, the high-yield Candeia tree has emerged as a commercially vital alternative. The choice of extraction method—steam distillation, solvent extraction, or supercritical CO₂ extraction—is critical and depends on the desired yield, purity, and environmental considerations, with SFE offering a green and efficient alternative. Standardized analytical protocols, primarily GC-MS, are essential for the quality control of this compound-containing products. A thorough understanding of its natural sources, extraction technologies, and molecular mechanisms of action is fundamental for harnessing the full potential of this potent bioactive molecule in research and drug development.

An In-depth Technical Guide to the Physicochemical Properties of Alpha-Bisabolol for Research

Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent constituent of the essential oil from German chamomile (Matricaria recutita) and other plants like the Brazilian Candeia tree (Eremanthus erythropappus).[1][2][3][4] Renowned for its anti-inflammatory, anti-irritant, and antimicrobial properties, it is a subject of extensive research and a valued ingredient in cosmetic, pharmaceutical, and dermatological formulations.[1][5][6][7] This guide provides a detailed overview of its core physicochemical properties, experimental methodologies for its analysis, and its influence on key cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Characteristics

This compound is a colorless to pale yellow, viscous oily liquid with a mild, sweet floral aroma.[3][4][8][9] Its lipophilic nature is a key determinant of its formulation and absorption characteristics.[6] The following table summarizes the key quantitative physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O | [10][11][12] |

| Molecular Weight | 222.37 g/mol | [11][12][13] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [7][8] |

| Boiling Point | 151-156 °C at 12 mmHg314-315 °C at 760 mmHg | [3][8][9][13][14] |

| Melting Point | 25 °C | [14][15] |

| Density / Specific Gravity | 0.92 to 0.935 g/mL at 20-25 °C | [8][13][15] |

| Refractive Index | 1.493 to 1.499 at 20 °C | [8][16][17] |

| Solubility | Insoluble in water and glycerin.Soluble in lower alcohols (ethanol, isopropanol), oils, and paraffin. | [2][3][8][18] |

| logP (o/w) | 4.59 to 5.63 | [8][15][19] |

| Flash Point | 112.78 to 135 °C | [8][9][13] |

| Vapor Pressure | 0.000040 mmHg at 25 °C | [8][14] |

Experimental Protocols for Analysis

The characterization and quantification of this compound in various matrices, such as essential oils, cosmetic formulations, and biological samples, rely on established analytical techniques. The methods cited in the literature primarily involve chromatographic separations.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile compounds like sesquiterpenes. It is frequently used to determine the purity of this compound and to quantify its presence in essential oil extracts.

Methodology:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable volatile organic solvent. For complex matrices, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte and remove interfering substances.

-

Injection: A small volume of the prepared sample is injected into the GC instrument, where it is vaporized in a heated inlet.

-

Separation: The vaporized sample is carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a long, thin column. The column's inner surface is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. The volatility and polarity of this compound will determine its retention time—the time it takes to travel through the column.

-

Detection: As the separated components exit the column, they are detected by a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS is particularly powerful as it provides not only quantitative data but also structural information, confirming the identity of this compound through its unique mass spectrum.[10]

-

Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations. Purity is often expressed as a percentage of the total peak area in the chromatogram.[7]

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for analysis within complex non-volatile matrices like creams and lotions, HPLC is a valuable alternative.

Methodology:

-

Sample Preparation: The sample is dissolved in a solvent compatible with the HPLC mobile phase. Filtration is crucial to remove any particulate matter that could damage the column or instrument.

-

Injection: A precise volume of the sample is injected into the high-pressure mobile phase stream.

-

Separation: The separation occurs in a column packed with a solid stationary phase (e.g., C18 for reverse-phase chromatography). A liquid mobile phase (or a gradient of solvents) is pumped through the column. This compound separates from other components based on its relative affinity for the stationary and mobile phases.

-

Detection: A UV detector is commonly used, as the carbon-carbon double bonds in this compound's structure allow for some UV absorbance. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers (LC-MS) can also be employed.

-

Quantification: Similar to GC, quantification is achieved by comparing the peak area of the analyte to that of external or internal standards.

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory, anti-cancer, and neuroprotective activities are rooted in its ability to interact with specific molecular targets.

Anti-Inflammatory Signaling

This compound is a potent anti-inflammatory agent that acts by suppressing critical inflammatory cascades. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][20] This leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory mediators like iNOS and COX-2.[1][21]

Caption: Inhibition of MAPK and NF-κB pathways by this compound.

Apoptosis Induction in Cancer Cells

This compound has demonstrated the ability to induce apoptosis (programmed cell death) in various cancer cell lines.[1] This effect is mediated through both the extrinsic (Fas-related) and intrinsic (mitochondrial) pathways. It can upregulate pro-apoptotic proteins like Bax and Bad while downregulating the anti-apoptotic protein Bcl-2.[1][22] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[1][23]

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Inhibition of Pro-Survival Signaling

In the context of cancer research, this compound has been found to inhibit pro-survival signaling pathways, notably the PI3K/Akt pathway.[1] The activation of this pathway is a known driver in cancer pathogenesis. By decreasing the phosphorylation and subsequent activation of PI3K and Akt, this compound can suppress cellular proliferation and enhance the apoptotic response in cancer cells.[1][22][24]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. media.knowde.com [media.knowde.com]

- 3. Bisabolol - Wikipedia [en.wikipedia.org]

- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. regimenlab.com [regimenlab.com]

- 6. nanu-skincare.com [nanu-skincare.com]

- 7. chemimpex.com [chemimpex.com]

- 8. (-)-alpha-bisabolol, 23089-26-1 [thegoodscentscompany.com]

- 9. This compound, 515-69-5 [thegoodscentscompany.com]

- 10. α-Bisabolol [webbook.nist.gov]

- 11. scbt.com [scbt.com]

- 12. alpha,4-Dimethyl-alpha-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol | C15H26O | CID 10586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalpoint.eu [chemicalpoint.eu]

- 14. Cas 515-69-5,this compound | lookchem [lookchem.com]

- 15. This compound | 515-69-5 [chemicalbook.com]

- 16. aurochemicals.com [aurochemicals.com]

- 17. (-)-alpha-bisabolol [flavscents.com]

- 18. ALPHA BISABOLOL - Ataman Kimya [atamanchemicals.com]

- 19. parchem.com [parchem.com]

- 20. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. carmellcosmetics.com [carmellcosmetics.com]

- 22. researchgate.net [researchgate.net]

- 23. This compound induces dose- and time-dependent apoptosis in HepG2 cells via a Fas- and mitochondrial-related pathway, involves p53 and NFkappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Alpha-Bisabolol: A Technical Guide to Biological Activities and Pharmacological Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol (α-bisabolol), a naturally occurring unsaturated monocyclic sesquiterpene alcohol, is a primary constituent of the essential oil from German chamomile (Matricaria recutita) and other aromatic plants.[1][2] Recognized for its delicate floral aroma, α-bisabolol has a long history of use in cosmetic and skin care formulations due to its soothing properties and low toxicity, which has earned it a "Generally Regarded as Safe" (GRAS) status from the U.S. Food and Drug Administration.[3] Beyond its cosmetic applications, a substantial body of scientific evidence has illuminated its diverse and potent pharmacological activities. These include anti-inflammatory, anti-cancer, anti-microbial, analgesic, and skin-protective effects, making it a molecule of significant interest for therapeutic development.[4]

This technical guide provides an in-depth review of the core biological activities of α-bisabolol, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5] Studies have shown its efficacy in both in-vitro cellular models and in-vivo models of skin inflammation.[1][5]

Molecular Mechanism of Action

The anti-inflammatory effects of α-bisabolol are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][6] Upon inflammatory stimulus (e.g., by lipopolysaccharide, LPS), α-bisabolol has been shown to:

-

Inhibit NF-κB Activation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[6]

-

Suppress MAPK Signaling: It reduces the phosphorylation of key MAPK proteins, including p38 and c-Jun N-terminal kinase (JNK), thereby inhibiting downstream inflammatory responses.[3][6]

This dual inhibition leads to a significant downstream reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6]

Quantitative Data: Anti-inflammatory Effects

The anti-inflammatory activity of α-bisabolol has been quantified in various cellular models. The data below summarizes its inhibitory effects on key inflammatory mediators.

| Activity | Model System | Mediator | Concentration | % Inhibition | Reference |

| Anti-inflammatory | LPS-stimulated RAW264.7 Macrophages | Nitric Oxide (NO) | 50.0 µg/mL | 55.5% | [7] |

| LPS-stimulated RAW264.7 Macrophages | Prostaglandin E2 (PGE2) | 50.0 µg/mL | 62.3% | [7] | |

| LPS-stimulated RAW264.7 Macrophages | TNF-α | 50.0 µg/mL | 45.3% | [7] | |

| TPA-induced mouse ear skin | TNF-α | 1 mg/ear | Significant | [5] | |

| TPA-induced mouse ear skin | IL-6 | 1 mg/ear | Significant | [5] |

Featured Experimental Protocol: TPA-Induced Mouse Ear Edema

This in-vivo protocol is widely used to assess the topical anti-inflammatory efficacy of test compounds.

-

Animal Model: Male BALB/c mice are used. Animals are acclimatized for one week prior to the experiment.

-

Induction of Inflammation: 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is dissolved in a vehicle like acetone. A dose of approximately 0.4-1 µg in 10-20 µL of vehicle is applied topically to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as a vehicle control.

-

Treatment: this compound is dissolved in acetone and applied topically to the right ear 30 minutes before or after TPA application. Typical doses range from 0.5 to 2 mg per ear. A vehicle-only group serves as the inflammatory control.

-

Assessment of Edema: After a set period (typically 4-6 hours), mice are euthanized. The ear thickness is measured using a digital micrometer. Additionally, a circular section (e.g., 6 mm diameter) is punched from both the right and left ears, and the punches are weighed. The difference in weight between the right and left ear punches indicates the degree of edematous inflammation.

-

Biochemical Analysis: The ear tissue punches can be homogenized to measure levels of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA or to assess myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

Anti-cancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects against a wide range of cancer cell lines, while often showing lower toxicity towards normal cells. Its anti-cancer action is primarily driven by the induction of apoptosis through the mitochondrial (intrinsic) pathway.

Molecular Mechanism of Action

This compound initiates apoptosis by modulating the balance of the Bcl-2 family of proteins and activating the caspase cascade. The key mechanistic steps include:

-

Inhibition of Anti-Apoptotic Proteins: It downregulates the expression of anti-apoptotic proteins like Bcl-2.

-

Activation of Pro-Apoptotic Proteins: It promotes the expression and/or translocation of pro-apoptotic proteins such as Bax and Bad to the mitochondrial outer membrane.

-

Mitochondrial Disruption: The shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and activating the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving cellular substrates, leading to DNA fragmentation, chromatin condensation, and cell death.

-

Inhibition of Survival Pathways: Concurrently, α-bisabolol has been shown to suppress pro-survival signaling pathways, such as the PI3K/Akt pathway, further sensitizing cancer cells to apoptosis.[2]

Quantitative Data: Cytotoxic Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists reported IC₅₀ values for α-bisabolol against various human cancer cell lines.

| Cancer Type | Cell Line | IC₅₀ Value (µM) | Reference |

| Leukemia | Ph- B-ALL (primary cells) | 33 ± 15 | |

| B-chronic lymphocytic leukemia | 42 | ||

| Glioma | Human/Rat Glioma Cells | 2.5 - 45 | |

| Lung Cancer | Non-small cell lung carcinoma | 15 | |

| Breast Cancer | MCF-7 | ~20 (effective conc.) | [2] |

| Multiple Lines | PC-3, HeLa, ECA-109, HepG2 | Cytotoxic |

Featured Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: A stock solution of α-bisabolol is prepared (e.g., in DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plate is removed, and 100 µL of medium containing the various concentrations of α-bisabolol is added to the wells. Control wells receive medium with the vehicle (DMSO) at the highest concentration used.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is gently agitated on a shaker for 5-10 minutes.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may be used to subtract background noise.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

This compound possesses broad-spectrum antimicrobial activity, showing efficacy against various bacteria and fungi, including strains relevant to both human health and agriculture.[1][8]

Spectrum of Activity

Studies have demonstrated that α-bisabolol is effective against Gram-positive bacteria, such as Staphylococcus epidermidis and Propionibacterium acnes, and various fungi.[8] Its activity against dermatophytes like Trichophyton species makes it a candidate for topical antifungal treatments.[1]

Quantitative Data: Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Organism Type | Species | MIC Value (µg/mL) | Reference |

| Bacteria | Propionibacterium acnes | 75 | [8] |

| Staphylococcus epidermidis | 37.5 | [8] | |

| Fungi | Fusarium oxysporum | 128 - 1024 | [9][10] |

| Trichophyton tonsurans | 2 - 8 | [1] | |

| Trichophyton mentagrophytes | 2 - 4 | [1] | |

| Trichophyton rubrum | 0 - 1 | [1] | |

| Microsporum canis | 0.5 - 2.0 | [1] |

Featured Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.

-

Inoculum Preparation: A pure culture of the test microorganism is grown on an appropriate agar medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted two-fold across the wells of a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100-200 µL per well.

-

Controls: Several controls are included on each plate: a positive control (medium with inoculum, no drug), a negative control (medium only), and a vehicle control (medium with inoculum and the highest concentration of the solvent).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

-

Reading Results: The MIC is determined as the lowest concentration of α-bisabolol at which there is no visible growth (i.e., the well is clear) as observed by the naked eye or with the aid of a reading mirror.

Other Pharmacological Effects

Analgesic Effects

This compound has demonstrated significant analgesic (pain-relieving) properties in preclinical models of nociceptive and inflammatory pain.[11] Its mechanism is linked to the inhibition of neuronal excitability and inflammatory processes that sensitize pain receptors. In the formalin test, a standard model for assessing analgesics, oral administration of α-bisabolol (at doses of 25-50 mg/kg) significantly reduced nociceptive behavior, particularly in the second phase, which is associated with inflammatory pain.

Skin Permeation Enhancement

This compound can act as a penetration enhancer, facilitating the transport of other molecules across the skin barrier. This property is highly valuable in dermatological and transdermal drug delivery formulations. It is thought to work by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to other active ingredients. This effect can be evaluated using Franz diffusion cells with an appropriate membrane (e.g., excised animal or human skin).

Conclusion

This compound is a multi-target natural compound with a robust profile of pharmacological activities, supported by extensive preclinical data. Its well-documented anti-inflammatory, anti-cancer, and antimicrobial effects are rooted in its ability to modulate key cellular signaling pathways, including NF-κB, MAPK, and the intrinsic apoptotic cascade. The favorable safety profile and ability to enhance skin permeation further underscore its potential as a therapeutic agent or a valuable component in advanced drug delivery systems. The quantitative data and detailed protocols presented in this guide offer a foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile sesquiterpene.

References

- 1. researchgate.net [researchgate.net]

- 2. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. NO-dependent attenuation of TPA-induced immunoinflammatory skin changes in Balb/c mice by pindolol, heptaminol or ATRA, but not by verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. researchgate.net [researchgate.net]

Alpha-Bisabolol: A Potential Therapeutic Agent Against Glioma Cells

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in chamomile and other plants, has emerged as a promising candidate in oncology research due to its selective cytotoxic and pro-apoptotic effects on cancer cells, with minimal toxicity to normal cells. This technical guide provides a comprehensive overview of the anticancer properties of this compound specifically against glioma cells, the most common and aggressive type of primary brain tumor. This document synthesizes current in vitro findings, details the molecular mechanisms of action, provides established experimental protocols, and presents quantitative data to support further investigation and drug development efforts.

Introduction

Glioblastoma, the most aggressive form of glioma, is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and profound resistance to conventional therapies, resulting in a dismal prognosis for patients. The need for novel therapeutic agents that can effectively target glioma cells while sparing healthy neural tissue is urgent. This compound has demonstrated significant anti-neoplastic activity across various cancer types, and its potential against glioma is an active area of research. This guide aims to consolidate the existing scientific literature on the anti-glioma properties of this compound, providing a foundational resource for the scientific community.

Cytotoxic and Pro-Apoptotic Effects of this compound on Glioma Cells

This compound exhibits a potent, dose- and time-dependent cytotoxic effect on both human and rat glioma cells.[1] Studies have consistently shown that this compound can induce apoptosis, or programmed cell death, in glioma cell lines, a critical mechanism for its anticancer activity.[1][2]

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The IC50 values for this compound in various glioma cell lines are summarized below.

| Cell Line | Organism | Treatment Duration | IC50 (µM) | Reference |

| C6 | Rat | 48 hours | ~45 | [3] |

| U138-MG | Human | 48 hours | > 75 (viability decrease observed) | [3] |

| Human and Rat Glioma Cells | Human, Rat | 24 hours | 2.5 - 3.5 | [1][2] |

| T67 | Not Specified | Not Specified | 3.5 - 10 | |

| U87 | Human | Not Specified | 3.5 - 10 |

Note: A study on a nanoformulation containing this compound and doxorubicin reported IC50 values of 0.52 µM and 0.49 µM in U87MG and U138MG cells, respectively, after 24 hours of treatment. However, these values are for the combined formulation and not for this compound alone.

Molecular Mechanisms of Action

The anticancer activity of this compound in glioma cells is attributed to its ability to modulate multiple key cellular pathways involved in cell survival and death.

Induction of the Mitochondrial Intrinsic Apoptotic Pathway

A primary mechanism of this compound-induced cell death in glioma is the activation of the mitochondrial intrinsic pathway of apoptosis.[1][2] This is characterized by:

-

Dissipation of Mitochondrial Membrane Potential: this compound treatment leads to a rapid loss of the inner mitochondrial transmembrane potential.[1][2]

-

Cytochrome c Release: The disruption of the mitochondrial membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]

-

PARP Cleavage: The release of cytochrome c triggers a caspase cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2]

-

DNA Fragmentation: The activation of caspases ultimately results in the fragmentation of nuclear DNA.[1][2]

An in-silico study suggests that this compound and its derivatives may directly interact with and inhibit Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway.[4]

Modulation of the Adenosinergic System

Recent evidence indicates that this compound's anti-proliferative effects on glioma cells are also mediated by the adenosinergic system.[3] Key findings include:

-

Increased ecto-5'-nucleotidase/CD73 Activity: this compound treatment leads to an increase in the activity of ecto-5'-nucleotidase/CD73, an enzyme that generates adenosine.[3]

-

Involvement of the A3 Adenosine Receptor: The cytotoxic effects of this compound can be reversed by an antagonist of the A3 adenosine receptor, suggesting a crucial role for this receptor in mediating the pro-apoptotic signals.[3]

Potential Involvement of PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are frequently dysregulated in glioma and are critical for cell growth, proliferation, and survival.[5][6][7] While direct experimental evidence of this compound's impact on these pathways in glioma cells is still emerging, a review suggests that its anticancer mechanisms include the disruption of the PI3K/Akt pathway.[2] The established importance of these pathways in glioma biology makes them highly probable targets for this compound's action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer properties of this compound against glioma cells.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed glioma cells (e.g., C6, U138-MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed glioma cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.

-

Cell Lysis: After treatment with this compound, wash the glioma cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the anticancer effects of this compound on glioma cells.

Caption: Proposed mechanisms of this compound-induced apoptosis in glioma cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the anticancer properties of this compound.

Caption: A standard workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The existing body of research strongly indicates that this compound is a promising natural compound with significant anticancer properties against glioma cells. Its ability to selectively induce apoptosis in cancer cells through multiple mechanisms, including the mitochondrial pathway and modulation of the adenosinergic system, makes it an attractive candidate for further development.

However, to advance this compound towards clinical application for glioma, several key areas require further investigation:

-

In Vivo Efficacy: The most critical next step is to evaluate the efficacy of this compound in preclinical in vivo models of glioma, such as orthotopic xenografts. These studies are essential to determine its ability to cross the blood-brain barrier, its impact on tumor growth and survival in a physiological context, and to establish effective dosing and treatment regimens.

-

Detailed Signaling Pathway Analysis: Further research is needed to definitively elucidate the effects of this compound on the PI3K/Akt/mTOR and MAPK signaling pathways in glioma cells through detailed molecular analyses, such as phosphoproteomics and Western blotting for key pathway components.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with standard-of-care treatments for glioma, such as temozolomide and radiation therapy, could reveal novel and more effective therapeutic strategies.

-

Formulation and Delivery: Given the hydrophobic nature of this compound, the development of novel formulations, such as nanoformulations, to enhance its solubility, stability, and delivery across the blood-brain barrier is crucial for its clinical translation.

References

- 1. This compound, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Promotes Glioma Cell Death by Modulating the Adenosinergic System | Anticancer Research [ar.iiarjournals.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Both mitogen-activated protein kinase (MAPK)/extracellular-signal-regulated kinases (ERK) 1/2 and phosphatidylinositide-3-OH kinase (PI3K)/Akt pathways regulate activation of E-twenty-six (ETS)-like transcription factor 1 (Elk-1) in U138 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Alpha-Bisabolol: A Technical Guide for Researchers

Abstract

Alpha-bisabolol, a sesquiterpene alcohol predominantly found in the essential oil of German chamomile (Matricaria recutita), has garnered significant attention for its diverse pharmacological properties, including its antimicrobial activity. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound against a range of pathogenic bacteria. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. This document summarizes quantitative antimicrobial data, details key experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of new antimicrobial compounds. Natural products, with their vast structural diversity, represent a promising reservoir for such agents. This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-irritant, and anticancer effects[1]. Notably, its antimicrobial properties have been investigated against various pathogens. This guide focuses on the antibacterial spectrum of this compound, presenting key data and methodologies to facilitate further research and development in this area.

Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

The following tables summarize the reported MIC and MBC values of this compound against various pathogenic bacteria. It is important to note that these values can vary depending on the specific bacterial strain, the methodology used, and the experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 300 | [2] |

| Staphylococcus aureus | (Clinical Isolate) | 1600 - 3100 | [3] |

| Staphylococcus epidermidis | ATCC 12228 | 37.5 | [2][4] |

| Staphylococcus epidermidis | (Clinical Isolate) | 1600 - 3100 | [3] |

| Propionibacterium acnes | ATCC 6919 | 75 | [2][4] |

| Bacillus cereus | (Not Specified) | 1600 - 3100 | [3] |

| Bacillus subtilis | (Not Specified) | 1600 - 3100 | [3] |

| Escherichia coli | ATCC 8539 | 1024 | [5] |

| Escherichia coli | 27 | 512 | [5] |

| Pseudomonas aeruginosa | ATCC 15442 | (Not specified, but showed viability reduction) | [6] |

| Salmonella typhimurium | ATCC 13311 | 300 | [2] |

| Solobacterium moorei | CCUG 39336 | (Dose-dependent killing observed) | [7] |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

| Bacterial Species | Strain | MBC (µg/mL) | Reference |

| Escherichia coli | ATCC 8539 | >1024 | [5] |

| Escherichia coli | 27 | >1024 | [5] |

Experimental Protocols

Accurate determination of the antimicrobial activity of this compound relies on standardized and well-defined experimental protocols. The most common methods employed are broth microdilution and agar dilution to determine the MIC, followed by a subculturing step to determine the MBC.

Broth Microdilution Method for MIC Determination

This method is widely used to determine the MIC of an antimicrobial agent in a liquid medium[8][9][10].

Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in broth)

-

Positive control (broth with inoculum, no this compound)

-

Negative control (broth only)

-

Standard antibiotic (e.g., gentamicin) as a reference control

Procedure:

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This creates a gradient of this compound concentrations.

-

Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Agar Dilution Method for MIC Determination

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and involves incorporating the antimicrobial agent directly into the agar medium[1][2][5].

Materials:

-

Sterile Petri dishes

-

Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

This compound stock solution

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Inoculator (e.g., a multipoint replicator)

Procedure:

-

Preparation of Agar Plates: Prepare a series of dilutions of this compound in a suitable solvent. Add a defined volume of each dilution to molten agar to achieve the desired final concentrations. Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate without this compound should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a replicator.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.

Procedure:

-

From the wells of the microtiter plate (from the broth microdilution assay) that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).

-

Spread the aliquot onto a fresh, antibiotic-free agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Mechanism of Action and Signaling Pathways

The primary antibacterial mechanism of this compound is attributed to its ability to disrupt the bacterial cell membrane. As a lipophilic sesquiterpene, it can intercalate into the phospholipid bilayer, leading to increased membrane permeability and leakage of essential intracellular components such as ions, DNA, and proteins[4][9]. This disruption of membrane integrity ultimately leads to cell death.

Furthermore, some studies suggest that this compound can act as an efflux pump inhibitor[11]. Efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents, contributing to antibiotic resistance. By inhibiting these pumps, this compound can enhance the efficacy of other antibiotics when used in combination[6][11].

Experimental and Screening Workflows

The discovery and evaluation of natural product-based antimicrobial agents like this compound typically follow a structured workflow. This process begins with the screening of the compound for activity, followed by quantitative assessment and mechanistic studies.

Conclusion

This compound exhibits a noteworthy antimicrobial spectrum, particularly against Gram-positive bacteria. Its mechanism of action, primarily involving the disruption of the cell membrane, makes it an interesting candidate for further investigation as a potential standalone antimicrobial agent or as an adjuvant to enhance the efficacy of existing antibiotics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to build upon the current understanding of this compound's antibacterial properties and to accelerate the development of new therapeutic strategies against pathogenic bacteria. Further research is warranted to explore its activity against a broader range of clinical isolates, including multidrug-resistant strains, and to fully elucidate its molecular targets.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Agar dilution - Wikipedia [en.wikipedia.org]

- 3. nanu-skincare.com [nanu-skincare.com]

- 4. researchgate.net [researchgate.net]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cmdr.ubc.ca [cmdr.ubc.ca]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. Effect of α-Bisabolol and Its β-Cyclodextrin Complex as TetK and NorA Efflux Pump Inhibitors in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Alpha-Bisabolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bisabolol, a naturally occurring monocyclic sesquiterpene alcohol, is a prominent bioactive compound valued for its therapeutic properties. First identified in German chamomile (Matricaria chamomilla), it has a rich history intertwined with the traditional use of medicinal plants.[1][2] Also known as levomenol, this colorless, viscous oil is a key component of the essential oils of several plants and is recognized for its anti-inflammatory, anti-irritant, and antimicrobial activities.[3][4] Its favorable safety profile, recognized by the U.S. Food and Drug Administration (FDA) with a "Generally Regarded as Safe" (GRAS) status, has led to its widespread use in cosmetics, pharmaceuticals, and fragrance industries.[5][6] This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound in medicinal plants, offering valuable insights for researchers and professionals in drug development.

A Legacy Rooted in Tradition: Early Use of this compound-Containing Plants

The history of this compound is intrinsically linked to the centuries-old use of chamomile in traditional medicine. Chamomile is one of the most ancient medicinal herbs known to humanity, with its use documented in ancient Egypt, Greece, and Rome.[7][8] In ancient Egypt, it was used to treat fevers associated with malaria, while the Romans utilized it for headaches and urinary tract ailments.[9]

Traditionally, chamomile has been employed for a wide array of conditions, including:

-

Inflammatory ailments: Used to treat wounds, ulcers, eczema, skin irritations, and rheumatic pain.[7]

-

Gastrointestinal disorders: Valued as a digestive relaxant to treat flatulence, indigestion, diarrhea, and nausea.[7]

-

Sedative effects: Frequently used as a mild sedative to calm nerves, reduce anxiety, and treat insomnia.[7]

These historical applications laid the groundwork for future scientific investigation into the plant's active constituents, ultimately leading to the discovery of this compound.

The Scientific Unveiling: Discovery and Isolation

The transition from traditional remedy to scientifically validated compound occurred in the 20th century with the first isolation of this compound from Matricaria chamomilla (German chamomile).[5][6] This discovery marked a significant milestone in understanding the pharmacological basis for chamomile's therapeutic effects. Subsequent research identified other potent natural sources of this valuable sesquiterpene.

Key plant sources for this compound include:

-

Matricaria chamomilla (German Chamomile): The essential oil of German chamomile flowers is a primary source, containing up to 50% (-)-alpha-bisabolol.[10][11]

-

Eremanthus erythropappus (Candeia Tree): This Brazilian tree is a particularly rich source, with its essential oil containing high concentrations of this compound.[12]

-

Salvia runcinata (Sage): This plant, indigenous to South Africa, has been identified as a significant source of this compound.[5]

-

Myoporum crassifolium: A shrub from New Caledonia, it is another rich natural source of this compound.[13]

While natural sources are preferred for their production of the more bioactive (-)-alpha-bisabolol isomer, synthetic this compound is also available, though it is a racemic mixture of both levorotary and dextrorotary isomers.[11]

Quantitative Analysis of this compound in Medicinal Plants

The concentration of this compound can vary significantly between different plant species and even within the same species due to genetic and environmental factors.[14][15] The following table summarizes the reported concentrations of this compound in the essential oils of various medicinal plants.

| Plant Species | Common Name | Plant Part | This compound Concentration (%) | Reference(s) |

| Matricaria chamomilla | German Chamomile | Flowers | 5.6 - 50 | [10][14] |

| Eremanthus erythropappus | Candeia Tree | Wood | High Concentration | [12] |

| Vanillosmopsis erythropappa | Candeia Tree | Wood | 66 - 91 | [10] |

| Salvia runcinata | Sage | Not Specified | Up to 90 | [5] |

| Gymnosperma glutinosum | Popote, Tatalencho | Aerial Parts | 97.5 (in chloroform fraction) | [16] |

| Psidium guineense | Araçá | Not Specified | Present | [1] |

| Betonica grandiflora | Not Specified | Not Specified | Present | [1] |

| Micromeria inodora | Not Specified | Not Specified | Present | [1] |

| Teucrium polium | Not Specified | Not Specified | Present | [1] |

Experimental Protocols

Extraction and Isolation of this compound

The extraction of this compound from plant material is typically achieved through distillation or solvent extraction methods.

1. Steam Distillation (from Chamomile or Candeia)

-

Plant Material Preparation: The branches or flowers of the plant are harvested and prepared. For the Candeia tree, the bark is cleaned, dried, and ground into smaller particles to increase the surface area for extraction.[17]

-

Distillation: The prepared plant material is placed in a still. Steam is introduced, which passes through the plant material, carrying the volatile compounds, including this compound.[17]

-

Condensation and Separation: The steam and volatile compound mixture is then cooled. This causes the water and essential oil to condense and separate based on their different densities.[17]

-

Purification (Crystallization): To isolate this compound from the essential oil, a crystallization process can be employed. The essential oil is cooled to form this compound crystals, which are then purified through filtration and washing to remove impurities.[17]

-

Drying: The purified this compound is dried to remove any residual moisture.[17]

2. Solvent Extraction (from Gymnosperma glutinosum)

-

Maceration: The aerial parts of the fresh plant material are ground and extracted with a solvent such as chloroform at room temperature.[16]

-

Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield the crude extract.[16]

-

Partitioning: The crude extract is then partitioned with immiscible solvents (e.g., chloroform and methanol) to separate compounds based on their polarity, concentrating this compound in the less polar fraction.[16]

Analytical Methodologies for Quantification

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The essential oil or extract is diluted in a suitable solvent (e.g., n-hexane).[14]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC system.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., RXI-5SIL). The column oven temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.[16]

-

Mass Spectrometry Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison to a spectral library (e.g., NIST).[16]

-

Quantification: The concentration of this compound can be determined by comparing its peak area to that of an internal or external standard.[14]

2. High-Performance Thin-Layer Chromatography (HPTLC)

-

Stationary Phase: Pre-coated HPTLC plates with silica gel 60 F254 are used.

-

Mobile Phase: A mixture of solvents such as toluene, chloroform, methanol, and acetic acid is used as the mobile phase.[18]

-

Sample Application: A specific volume of the standard drug solution and sample solution is applied to the HPTLC plate as spots.

-

Development: The plate is developed in a twin-trough glass chamber pre-saturated with the mobile phase.